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molecular formula C7H8ClN B600100 2-Chlorocyclohex-1-ene-1-carbonitrile CAS No. 119205-37-7

2-Chlorocyclohex-1-ene-1-carbonitrile

Cat. No. B600100
M. Wt: 141.598
InChI Key: AFMPUGDGNQTHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193178B2

Procedure details

A 250 mL flask was charged with 2-chloro-cyclohex-1-enecarbonitrile (3.0 g, 21 mmol) in a 6:1 mixture of EtOH/THF (42 mL), K2CO3 (2.9 g, 21 mmol), and mercapto-acetic acid ethyl ester (3.5 mL, 32 mmol), after which it was fitted with a reflux condenser under N2 atmosphere and heated to 90° C. for 24 h. The mixture was filtered through a pad of diatomaceous earth, such as Celite®, rinsing thoroughly with MeOH (400 mL). After concentration, the title compound was purified by FCC (60% ethyl acetate (EtOAc)/hexanes) to give an amber-colored oil (4.8 g). MS: 226.1. 1H NMR (400 MHz, CDCl3) δ ppm 5.35 (s, 2H), 2.71-2.64 (m, 2H), 2.36-2.26 (m, 2H), 1.87-1.77 (m, 4H), 1.33 (t, J=7.1 Hz, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
42 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]#[N:9].C([O-])([O-])=O.[K+].[K+].[CH2:16]([O:18][C:19](=[O:22])[CH2:20][SH:21])[CH3:17]>CCO.C1COCC1>[CH2:16]([O:18][C:19]([C:20]1[S:21][C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[C:8]=1[NH2:9])=[O:22])[CH3:17] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(CCCC1)C#N
Name
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
EtOH THF
Quantity
42 mL
Type
solvent
Smiles
CCO.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which it was fitted with a reflux condenser under N2 atmosphere
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth, such as Celite®
WASH
Type
WASH
Details
rinsing thoroughly with MeOH (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the title compound was purified by FCC (60% ethyl acetate (EtOAc)/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C2=C(S1)CCCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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